3-(Methanesulfonylcarbamoyl)benzoic acid
Overview
Description
3-(Methanesulfonylcarbamoyl)benzoic acid is an organic compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol It is characterized by the presence of a benzoic acid core substituted with a methanesulfonylcarbamoyl group
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells . For instance, 3-cyanobenzoic acid, another derivative of benzoic acid, has been shown to reduce the growth of maize seedlings through the induction of oxidative stress
Preparation Methods
The synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Methanesulfonylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methanesulfonylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
3-(Methanesulfonylcarbamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
4-(Methanesulfonylcarbamoyl)benzoic acid: Similar structure but with the methanesulfonylcarbamoyl group at the para position.
2-(Methanesulfonylcarbamoyl)benzoic acid: Similar structure but with the methanesulfonylcarbamoyl group at the ortho position.
Benzoic acid: The parent compound without the methanesulfonylcarbamoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-(methylsulfonylcarbamoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQWQZLCQYPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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